Welcome to the BenchChem Online Store!
molecular formula C11H10BrNO3 B087538 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 332073-48-0

5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No. B087538
M. Wt: 284.11 g/mol
InChI Key: YWHABBBYNDXUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07256198B2

Procedure details

A mixture of 5-bromoisatin (5.00 g, 22.1 mmol), 1,3 propanediol (4.86 mL, 66.4 mmol, 3 eq) and p-toluenesulfonic acid monohydrate (0.84 g, 4.42 mmol, 0.2 mole %) in benzene (430 mL) was refluxed with a Dean Stark Trap for 5 hr. The mixture was concentrated and washed with sat. aq. NaHCO3 (2×) and brine (1×) and flash chromatographed (Biotage KP silica gel, step gradient 70/30-60/40 Petroleum ether/EtOAc) to give the title compound as a bright yellow solid (2.86 g, 46% ). Anal. Calc'd for C11H10BrNO3: C, 46.50; H, 3.55; N, 4.93. Found: C, 46.82; H, 3.54; N, 4.82. IR: consistent. NMR (300 Mz, DMSO-d6): consistent. MS: (ESI−) m/z 281/283 [M−H], 1 Br pattern observed. m.p.: 202-203° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].[CH2:13](O)[CH2:14][CH2:15][OH:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]12[O:16][CH2:15][CH2:14][CH2:13][O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
4.86 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0.84 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
430 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed with a Dean Stark Trap for 5 hr
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 (2×) and brine (1×) and flash
CUSTOM
Type
CUSTOM
Details
chromatographed (Biotage KP silica gel, step gradient 70/30-60/40 Petroleum ether/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C3(C(NC2=CC1)=O)OCCCO3
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.